Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)-
Beschreibung
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- is an organic compound characterized by a pyridine ring substituted with a tosylamino group at the second position and a methyl group at the third position. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Eigenschaften
CAS-Nummer |
346696-65-9 |
|---|---|
Molekularformel |
C13H14N2O2S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-5-7-12(8-6-10)18(16,17)15-13-11(2)4-3-9-14-13/h3-9H,1-2H3,(H,14,15) |
InChI-Schlüssel |
BHWXCKPNPXTRFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- typically involves the following steps:
Nitration of 3-methylpyridine: The starting material, 3-methylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitro-3-methylpyridine.
Reduction: The nitro group in 2-nitro-3-methylpyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 2-amino-3-methylpyridine.
Tosylation: The amino group in 2-amino-3-methylpyridine is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine, yielding Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)-.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- follows similar steps but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 3-methylpyridine are nitrated in continuous flow reactors to ensure efficient mixing and heat dissipation.
Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation, which is more efficient and scalable than chemical reduction.
Automated Tosylation: The tosylation step is automated to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The tosylamino group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The tosylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: 2-(Amino)-3-methylpyridine or 2-(Thioamino)-3-methylpyridine.
Oxidation: 2-(Tosylamino)-3-carboxypyridine.
Reduction: 2-(Amino)-3-methylpyridine.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- depends on its application:
Enzyme Inhibition: It may act by mimicking the natural substrate of the enzyme, binding to the active site, and preventing the enzyme from catalyzing its normal reaction.
Ligand Coordination: As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes that can be used in catalysis or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tosylamino)pyridine: Lacks the methyl group at the third position.
3-(Tosylamino)pyridine: The tosylamino group is at the third position instead of the second.
2-(Amino)-3-methylpyridine: Lacks the tosyl group.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- is unique due to the presence of both the tosylamino and methyl groups, which confer specific reactivity and steric properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic and steric characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
